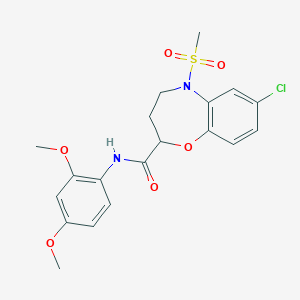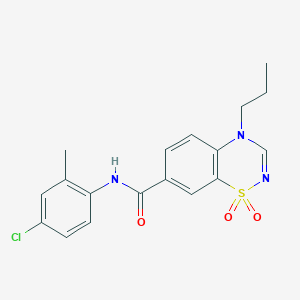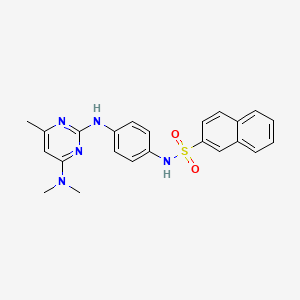![molecular formula C23H26N4O3S B11234960 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11234960.png)
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of 2H-1,5-benzodioxepin derivatives . Its chemical formula is C19H20N4O3S . The IUPAC name is quite a mouthful, so let’s break it down: it’s an acetamide derivative containing a benzodioxepin ring, a triazole moiety, and a dimethylphenyl group. The compound’s systematic name is (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid .
Méthodes De Préparation
Synthesis Routes: The synthetic routes for this compound are not widely documented, but one approach involves the condensation of appropriate precursors. For example, the benzodioxepin ring could be formed through cyclization of suitable starting materials.
Industrial Production: As of now, there isn’t a well-established industrial production method for this specific compound. Research in this area is ongoing, and future developments may lead to scalable synthesis routes.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various reactions due to its functional groups. These reactions may include:
Oxidation: Oxidative transformations of the sulfur atom or aromatic rings.
Reduction: Reduction of the triazole or carbonyl groups.
Substitution: Substitution reactions at the benzodioxepin ring or the acetamide moiety.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products: The major products formed during these reactions would vary based on the specific reaction pathway.
Applications De Recherche Scientifique
Chemistry:
Medicinal Chemistry: Exploration of potential drug candidates due to the compound’s unique structure.
Organic Synthesis: Investigating its reactivity and utility in creating other complex molecules.
Biological Activity: Studying its effects on biological systems, including potential pharmacological activities.
Drug Development: Assessing its potential as a therapeutic agent.
Materials Science: Exploring applications in materials, such as polymers or coatings.
Mécanisme D'action
The exact mechanism of action remains to be elucidated. Researchers would need to investigate its interactions with cellular targets and pathways to understand its effects fully.
Comparaison Avec Des Composés Similaires
While direct analogs of this compound are scarce, it shares structural features with other benzodioxepin derivatives. Further comparative studies would reveal its uniqueness and potential advantages.
Remember that research in this field is dynamic, and new findings may emerge over time
Propriétés
Formule moléculaire |
C23H26N4O3S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H26N4O3S/c1-4-27-22(17-9-10-19-20(13-17)30-12-6-11-29-19)25-26-23(27)31-14-21(28)24-18-8-5-7-15(2)16(18)3/h5,7-10,13H,4,6,11-12,14H2,1-3H3,(H,24,28) |
Clé InChI |
YKPYOSCFFACWQL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC4=C(C=C3)OCCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(morpholin-4-yl)-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoate](/img/structure/B11234883.png)
![methyl 4-chloro-3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11234888.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11234895.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B11234909.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B11234914.png)

![5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide](/img/structure/B11234928.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234938.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11234951.png)
![4-(2-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11234957.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B11234964.png)
